Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis and Chemical Properties : The reactivity of Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate with secondary amines has been explored, demonstrating its potential in producing N,N′-disubstituted piperazine derivatives, a process pivotal for the development of various organic compounds with potential applications in medicinal chemistry and materials science (Anastasia Vasileva et al., 2018).
Medicinal Chemistry Applications
Antitubercular Activity : A study on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, including compounds similar to this compound, found significant inhibitory activity against Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular agents (K. Reddy et al., 2014).
Antimicrobial and Anti-inflammatory Properties : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds showed moderate to good activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Material Science and Crystal Engineering
Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound structurally related to this compound, has been determined, providing insights into its potential applications in material science and organic crystal engineering. The study of its polymorphic forms through X-ray analysis could have implications for the development of materials with specific physical properties (Md. Serajul Haque Faizi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer activities .
Mode of Action
The exact mode of action of This compound Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzoxazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the action of This compound Benzoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)11-13-12-5-3-4-6-14(12)23-17-13/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDHUDTFKFPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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